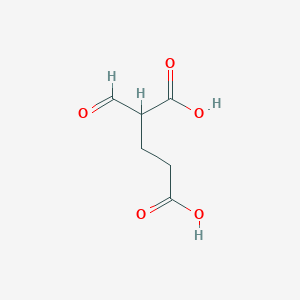
2-Formylglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-formylglutaric acid is the 2-formyl derivative of glutaric acid. It is a dicarboxylic acid and an aldehyde. It derives from a glutaric acid. It is a conjugate acid of a 2-formylglutarate(2-).
Wissenschaftliche Forschungsanwendungen
Rapid Chiral Discrimination
2-Formylglutaric acid, closely related to 2-Hydroxyglutaric acid, plays a role in the chiral discrimination of metabolites. Fukui et al. (2021) developed a rapid separation method for dl-2-hydroxyglutaric acid using chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry. This advancement is significant for clinical analysis, particularly in cancer diagnostics, highlighting the importance of chiral discrimination in disease identification (Fukui et al., 2021).
Role in Tumorigenesis and Immune Cell Fate
This compound's analogue, 2-Hydroxyglutarate, has a significant role in the pathophysiology of various diseases, including tumors and 2-hydroxyglutaric aciduria. Du and Hu (2021) discuss its accumulation in hypoxia or acidic pH and its vital role in immune cell fate decision, highlighting its broader implications beyond being an oncometabolite (Du & Hu, 2021).
Biotechnological Production
The biotechnological production of alpha-ketoglutaric acid, closely related to this compound, is of industrial interest. Otto et al. (2011) summarize research results on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts, highlighting its application in chemical synthesis, dietary supplements, and new elastomers (Otto et al., 2011).
Metabolite Repair Disorder Studies
This compound is related to L-2-hydroxyglutaric acid, which is studied in metabolite repair disorders. Rzem et al. (2015) created a mouse model of L-2-hydroxyglutaric aciduria to understand the pathophysiology of this metabolite repair disorder, providing insights into the toxic effects of L-2-hydroxyglutarate accumulation (Rzem et al., 2015).
Master Regulator Metabolite
2-Oxoglutarate, another analogue of this compound, is a master regulator metabolite at the intersection between carbon and nitrogen metabolic pathways. Huergo and Dixon (2015) review the regulatory properties of 2-oxoglutarate, emphasizing its role in regulating metabolic pathways and signaling properties (Huergo & Dixon, 2015).
Environmental Applications
Alpha-ketoglutaric acid, closely related to this compound, has been used in environmental applications. Zhou et al. (2009) used chitosan-coated magnetic nanoparticles modified with alpha-ketoglutaric acid for the removal of toxic Cu(2+) ions from aqueous solutions, demonstrating its potential in wastewater treatment (Zhou et al., 2009).
Renewable Chemical Hydrogen Storage
Formic acid, a derivative of this compound, has been explored as a renewable chemical hydrogen storage system. Singh et al. (2016) discuss the use of formic acid as a reversible source for hydrogen storage, highlighting its potential in energy-related applications (Singh et al., 2016).
Oligonucleotide Synthesis
The 2-(N-formyl-N-methyl)aminoethyl group, related to this compound, has potential in oligonucleotide synthesis. Grajkowski et al. (2001) synthesized and used this group in solid-phase synthesis of oligonucleotides, showcasing its application in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).
Clinical Applications in Diseases
Alpha-ketoglutaric acid, closely related to this compound, has potential clinical applications in diseases. Meng et al. (2022) review its role in age-related diseases, pointing towards its regulatory function in disease progression (Meng et al., 2022).
Eigenschaften
Molekularformel |
C6H8O5 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
2-formylpentanedioic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(6(10)11)1-2-5(8)9/h3-4H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
NMUKFRCHLYPKSR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C=O)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(C=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)
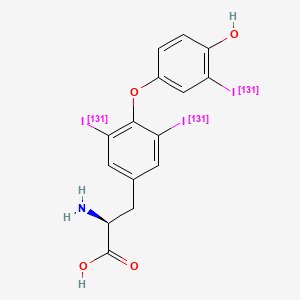
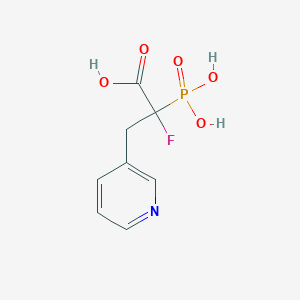
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)


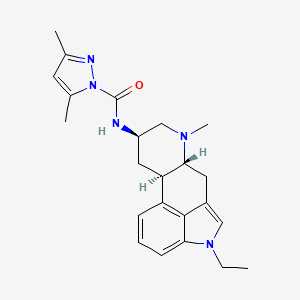
![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
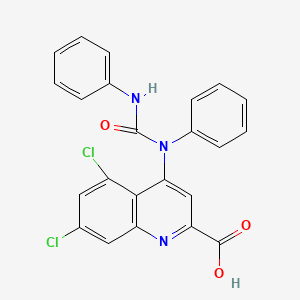
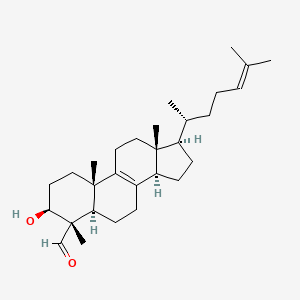
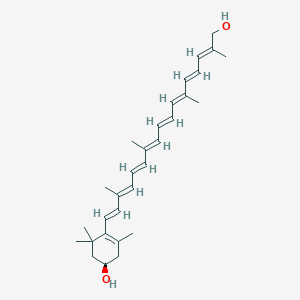
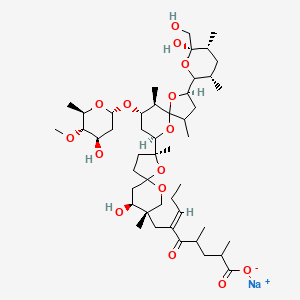
![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
